Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate
Description
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate is a specialized organic compound featuring a pyrrolidine-2,5-dione (succinimide) moiety attached to a methylated α-amino ester backbone. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H14N2O4/c1-9(10,8(14)15-2)5-11-6(12)3-4-7(11)13/h3-5,10H2,1-2H3 |
InChI Key |
NQHCKFNPLARSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CCC1=O)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the coupling of an amino acid methyl ester with a succinimide-based activated ester or N-hydroxysuccinimide (NHS) ester derivative. The succinimide moiety acts as a reactive leaving group that facilitates amide bond formation.
Key Precursors and Reagents
- Amino Acid Methyl Ester: Usually a methyl ester of an amino acid such as methyl 2-amino-2-methylpropanoate (a derivative of valine or alanine).
- N-Hydroxysuccinimide Ester: The 2,5-dioxopyrrolidin-1-yl ester of a carboxylic acid, often prepared by activating the corresponding acid with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).
Representative Synthetic Route
A plausible synthetic route, supported by literature on related compounds and succinimide chemistry, involves the following steps:
Alternative Approaches
- Direct Amidation via Carbodiimide Coupling: Direct coupling of the amino acid methyl ester with the corresponding carboxylic acid in the presence of carbodiimide reagents and NHS to form the succinimide-linked product.
- Use of Succinimide Derivatives: Starting from succinimide derivatives functionalized with halogenated alkyl chains (e.g., 2-bromo-2-methylpropionic acid NHS ester) to facilitate substitution with amino esters.
Experimental Data and Research Discoveries
Spectroscopic Characterization
- NMR (Nuclear Magnetic Resonance): Proton and carbon NMR confirm the presence of methyl ester groups, amino substituents, and succinimide ring protons.
- IR (Infrared Spectroscopy): Characteristic amide carbonyl stretches (~1650 cm⁻¹) and ester carbonyl stretches (~1735 cm⁻¹).
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~244 g/mol.
Reaction Conditions and Optimization
- Mild temperatures (0–25°C) favor high selectivity and yield.
- Use of anhydrous solvents like dichloromethane or dimethylformamide is critical to prevent hydrolysis of activated esters.
- Bases such as triethylamine or pyridine are employed to neutralize acid by-products and promote nucleophilic attack.
Comparative Data Table of Related Succinimide Esters
Summary and Professional Assessment
The preparation of this compound is primarily achieved through nucleophilic substitution of an N-hydroxysuccinimide activated ester derivative of 2-methylpropionic acid with an amino acid methyl ester. The synthetic route leverages well-established carbodiimide coupling chemistry and NHS ester activation to ensure efficient amide bond formation.
This method benefits from:
- High chemoselectivity due to the activated ester intermediate.
- Mild reaction conditions preserving sensitive functional groups.
- Scalability for laboratory and industrial synthesis.
The compound’s succinimide moiety is key for further bioconjugation applications, making this synthetic approach valuable for pharmaceutical and biochemical research.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolidinedione-Containing Derivatives
a) 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide (CAS 1249716-27-5)
- Structure: Replaces the methyl ester group with an amide and introduces a cyclopropylamino substituent.
- Molecular Formula : C₁₀H₁₅N₃O₃ (vs. C₁₀H₁₄N₂O₄ for the target compound).
b) 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid (CAS 1478409-05-0)
Methyl Propanoate Derivatives with Varied Substituents
a) (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure : Substitutes the pyrrolidinedione group with a 4-nitrophenyl ring.
- Reactivity: The nitro group facilitates reduction to an amine (e.g., in synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol), highlighting divergent synthetic utility compared to the target compound’s heterocyclic reactivity .
b) Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate
- Structure: Incorporates a cyano-pyridinyl ethenyl group instead of pyrrolidinedione.
- Applications: Used in synthesizing β-heteroaryl-α,β-didehydro-α-amino acid derivatives, emphasizing the role of electron-withdrawing groups in directing conjugation pathways .
Analytical and Spectroscopic Comparisons
Retention and Ionization Behavior
- Esters like ethyl 2-methylpropanoate exhibit similar retention times in chromatographic analyses but differ in ionization efficiency due to dimer formation in protonated states. This behavior is critical in mass spectrometry, where high compound content enhances dimer signals .
NMR Spectral Features
- The 2-methylpropanoate group in related compounds (e.g., methyl angolensate-type limonoids) produces distinct ¹H NMR signals: doublet methyl groups (δH 1.11–1.12) and a septet methyne (δH 2.51). Such patterns aid in differentiating ester substituents in structural analogs .
Key Data Table
Biological Activity
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate, also known by its CAS number 1250538-29-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities as reported in scientific literature.
- Molecular Formula: CHNO
- Molecular Weight: 200.19 g/mol
- IUPAC Name: Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate
- Purity: Typically around 95% to 97% in commercial preparations .
Synthesis
The synthesis of this compound can be achieved through various chemical pathways involving the reaction of suitable precursors under controlled conditions. This compound is often synthesized as an intermediate in the production of pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine compounds have demonstrated effectiveness against various bacterial strains . The mechanism of action is thought to involve the disruption of bacterial cell walls or interference with metabolic pathways.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. Results suggest that certain analogs possess notable cytotoxic activity, potentially through mechanisms involving apoptosis or cell cycle arrest .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Moderate Cytotoxicity |
| HeLa (Cervical Cancer) | 15.0 | High Cytotoxicity |
| MCF7 (Breast Cancer) | 12.0 | Significant Cytotoxicity |
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective properties. This activity is hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of pyrrolidine derivatives found that this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
- Cytotoxicity against Cancer Cells : In a comparative analysis involving multiple compounds, this compound was tested alongside known chemotherapeutics and displayed comparable activity against specific cancer cell lines, indicating its potential as a lead compound for further development .
Q & A
Basic: What safety protocols should be followed when handling Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood or chemical hood to minimize inhalation risks .
- First Aid:
- Skin Contact: Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure: Flush eyes with water for ≥15 minutes; seek medical attention if irritation persists .
- Inhalation: Move to fresh air; use artificial respiration if necessary and consult a physician .
- Storage: Store in a tightly sealed container away from incompatible substances (e.g., oxidizers) .
Basic: How can researchers validate the structure of this compound using spectroscopic techniques?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify signals for the methyl ester (δ ~3.7 ppm), pyrrolidin-dione protons (δ ~2.5–3.0 ppm), and methyl groups (δ ~1.2–1.5 ppm) .
- 13C NMR: Confirm carbonyl groups (C=O at ~170–180 ppm) and ester carbons (C-O at ~50–60 ppm) .
- 2D Techniques (HSQC, HMBC): Resolve overlapping signals and assign connectivity between the pyrrolidinone ring and propanoate backbone .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (C₉H₁₄N₂O₅; calc. ~238.23 g/mol) and fragmentation patterns .
Advanced: What synthetic strategies improve the yield and purity of this compound?
Answer:
- Stepwise Synthesis:
- Amino Protection: Use tert-butoxycarbonyl (Boc) to protect the amino group during coupling reactions .
- Coupling Reactions: Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidinone moiety to the propanoate backbone .
- Deprotection: Remove Boc groups under acidic conditions (e.g., TFA) .
- Optimization:
Advanced: How do structural modifications (e.g., halogen substitution) affect the biological activity of analogs?
Answer:
- Halogen Effects:
- Case Study:
- Methodology:
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
- Problem: Overlapping NMR signals for methyl and pyrrolidinone protons.
- Solutions:
Basic: What are the key functional groups influencing the reactivity of this compound?
Answer:
- Ester Group (COOCH₃): Susceptible to hydrolysis under acidic/basic conditions; monitor pH during storage .
- Pyrrolidin-dione Ring: Participates in nucleophilic reactions (e.g., amide bond formation) via the diketone moiety .
- Amino Group (NH₂): Reacts with electrophiles (e.g., aldehydes) to form Schiff bases; protect during synthesis .
Advanced: What methodologies are used to assess the compound’s stability under varying conditions?
Answer:
- Forced Degradation Studies:
- Thermal Stability: Heat samples to 40–60°C for 48 hours; analyze via HPLC for decomposition products .
- Photostability: Expose to UV light (λ = 254 nm) and monitor ester hydrolysis by TLC .
- Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) .
- Elemental Analysis: Verify %C, %H, and %N within ±0.4% of theoretical values .
- Karl Fischer Titration: Measure water content (<0.2% w/w) to ensure anhydrous conditions for storage .
Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?
Answer:
- QSAR Modeling: Correlate substituent descriptors (e.g., logP, molar refractivity) with antimicrobial IC₅₀ values .
- ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
- Free Energy Perturbation (FEP): Simulate binding energy changes upon introducing halogen substituents .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
